molecular formula C14H13BrO2 B1289647 (4-Bromophenyl)(3-methoxyphenyl)methanol CAS No. 134446-26-7

(4-Bromophenyl)(3-methoxyphenyl)methanol

Cat. No. B1289647
Key on ui cas rn: 134446-26-7
M. Wt: 293.15 g/mol
InChI Key: RUJMKPWOXLACAZ-UHFFFAOYSA-N
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Patent
US06586431B1

Procedure details

To a suspension of magnesium (2.4 g, 100 mmmol), in THF (20 mL) at room temperature was added dropwise a solution of bromoanisole (9.1 mL, 71.4 mmol) in THF (30 mL). The reaction mixture was stirred at room temperature for 2 h and at 600C. for 2 h. The mixture was cooled to room temperature and a solution of 4-bromobenzaldehyde (13.2 g, 71.4 mmol) was added over 5 min. The reaction mixture was stirred at room temperature for 3h and was quenched by addition of aqueous saturated ammonium chloride (NH4Cl) (30 mL). The aqueous layer was washed with ether (3x40 mL), dried over Na2SO4 and concentrated. Purification by flash chromatography with hexanes/EtOAc (10 1) afforded 16.95 g of (4-bromo-phenyl)-(3-methoxy-phenyl)-methanol. 1HNMR (400 MHz, CDCl3) δ 7.46-7.41 (comp, 2H), 7.27-7.18 (comp, 3H), 6.916.87 (comp, 2H), 6.816.78 (m, 1H), 5.73 (s, 1H), 3.76 (s, 3H); MS (M+1) 294.2.
Quantity
2.4 g
Type
reactant
Reaction Step One
[Compound]
Name
600C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
3h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
9.1 mL
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH3:10].[Br:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[O:17])=[CH:14][CH:13]=1>C1COCC1>[Br:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]([C:8]2[CH:7]=[CH:6][CH:5]=[C:4]([O:9][CH3:10])[CH:3]=2)[OH:17])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
[Mg]
Step Two
Name
600C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
13.2 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Step Four
Name
3h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
9.1 mL
Type
reactant
Smiles
BrC1=C(C=CC=C1)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched by addition of aqueous saturated ammonium chloride (NH4Cl) (30 mL)
WASH
Type
WASH
Details
The aqueous layer was washed with ether (3x40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography with hexanes/EtOAc (10 1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(O)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16.95 g
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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